molecular formula C11H20O2 B8324482 Methyl 3-cyclohexyl-2-methylpropionate

Methyl 3-cyclohexyl-2-methylpropionate

Cat. No. B8324482
M. Wt: 184.27 g/mol
InChI Key: YEWBQOJQYAIFNX-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

To a solution of diisopropylamine (8.9 ml, 63.3 mmol) in 100 ml of anhydrous THF was added dropwise n-butyl lithium (1.59N, 39.8 ml, 63.3 mmol) at -78° C. under argon atmosphere. After the mixture was stirred at -78° C. for 30 minutes, methyl 3-cyclohexyl-2-methylpropionate (7.7829 g, 42.2 mmol) was added dropwise. After the mixture was stirred at -78° C. for 30 minutes, a solution of methyl iodide (3.9 ml, 63.3 mmol) in HMPA (2.2 ml, 12.7 mmol) was added dropwise. After being stirred at -78° C. for 1 hour, the reaction mixture was diluted with an aqueous saturated solution of ammonium chloride. The aqueous mixture was extracted with ether (50 ml×4). Then, the combined ether layers were washed water (50 ml) and brine (50 ml), dried over anhydrous sodium sulfate, and concentrated. The residue was distilled to give a colorless liquid of methyl 3-cyclohexyl-2,2-dimethylpropionate (5.7294 g, yield 52.2%, b.p. 121.5°-123° C./22 mmHg), which was assigned the structure by the following data:
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
39.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.7829 g
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH:13]1([CH2:19][CH:20]([CH3:25])[C:21]([O:23][CH3:24])=[O:22])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.CI.CN(P(N(C)C)(N(C)C)=O)C>C1COCC1.[Cl-].[NH4+]>[CH:13]1([CH2:19][C:20]([CH3:1])([CH3:25])[C:21]([O:23][CH3:24])=[O:22])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:6.7|

Inputs

Step One
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
39.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.7829 g
Type
reactant
Smiles
C1(CCCCC1)CC(C(=O)OC)C
Step Three
Name
Quantity
3.9 mL
Type
reactant
Smiles
CI
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred at -78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred at -78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After being stirred at -78° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether (50 ml×4)
WASH
Type
WASH
Details
Then, the combined ether layers were washed water (50 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCCC1)CC(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7294 g
YIELD: PERCENTYIELD 52.2%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.